Ethyl 4-(phenylselanyl)hex-2-enoate
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Overview
Description
Ethyl 4-(phenylselanyl)hex-2-enoate is an organic compound that belongs to the class of selenoesters. This compound is characterized by the presence of a phenylselanyl group attached to a hex-2-enoate moiety. The incorporation of selenium into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylselanyl)hex-2-enoate typically involves the reaction of ethyl hex-2-enoate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate selenide, which is then oxidized to the desired selenoester. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylselanyl)hex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones
Reduction: Selenides
Substitution: Corresponding substituted esters
Scientific Research Applications
Ethyl 4-(phenylselanyl)hex-2-enoate has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties imparted by selenium.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylselanyl)hex-2-enoate involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can modulate oxidative stress and influence cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(phenylselanyl)hex-2-enoate can be compared with other selenoesters and selenium-containing compounds, such as:
- Ethyl 2-(phenylselanyl)but-2-enoate
- 4-oxo-3-(phenylselanyl)pent-2-enoate
- 2-(phenylselanyl)but-2-enal
These compounds share similar structural features but differ in their specific functional groups and reactivity
Properties
CAS No. |
91890-79-8 |
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Molecular Formula |
C14H18O2Se |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
ethyl 4-phenylselanylhex-2-enoate |
InChI |
InChI=1S/C14H18O2Se/c1-3-12(10-11-14(15)16-4-2)17-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
GCFIQJWXNNHYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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